(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester
CAS No.: 187283-18-7
Cat. No.: VC13723180
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187283-18-7 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17) |
| Standard InChI Key | PFULYSZQVYZMTE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . Its structure comprises:
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A tert-butyl carbamate group (-OC(O)NH-) linked to a benzyl moiety.
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A cyanomethyl substituent (-CH₂CN) at the para position of the phenyl ring .
Key Structural Identifiers:
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IUPAC Name: tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate.
Physicochemical Properties
The tert-butyl group enhances solubility in non-polar solvents, while the cyanomethyl moiety introduces polarity, enabling diverse reactivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies:
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Boc Protection of Amines:
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Alternative Methods:
Industrial Production
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Purity: ≥97% (HPLC), as specified by manufacturers like MolCore and CymitQuimica .
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Scale: Produced in gram to kilogram quantities for research and pharmaceutical intermediates .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
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Peptide Synthesis: The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling .
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Drug Candidates: Used in the synthesis of kinase inhibitors and protease-targeted therapies due to its stability and reactivity .
Agrochemical Research
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Herbicidal Activity: Carbamates are known for their role in agrochemicals; the cyanomethyl group may enhance bioavailability .
Material Science
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